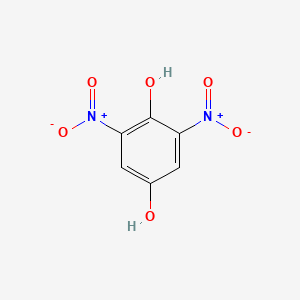![molecular formula C24H18FN3O2 B11940724 2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)
2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a cyano group, a fluorobenzyl group, an indole moiety, and a furan ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propenamide Backbone: The cyano group and the propenamide backbone can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with cyanoacetic acid and a suitable aldehyde in the presence of a base such as piperidine.
Attachment of the Furylmethyl Group: The final step involves the reaction of the intermediate product with furylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
Chemistry
In chemistry, (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for studying molecular recognition and binding processes.
Medicine
In medicine, (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of specific kinases or interact with nuclear receptors, leading to changes in gene expression and cellular function.
相似化合物的比较
Similar Compounds
- (2E)-2-cyano-3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
- (2E)-2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
- (2E)-2-cyano-3-[1-(4-bromobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide
Uniqueness
The uniqueness of (2E)-2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-furylmethyl)-2-propenamide lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C24H18FN3O2 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]-N-(furan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C24H18FN3O2/c25-20-9-7-17(8-10-20)15-28-16-19(22-5-1-2-6-23(22)28)12-18(13-26)24(29)27-14-21-4-3-11-30-21/h1-12,16H,14-15H2,(H,27,29)/b18-12+ |
InChI 键 |
RYCBFBPDOOLOBR-LDADJPATSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C(C#N)C(=O)NCC4=CC=CO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Hydroxy-6h-benzo[7]annulen-6-one](/img/structure/B11940663.png)
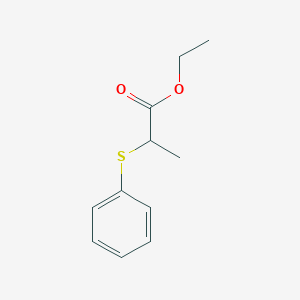
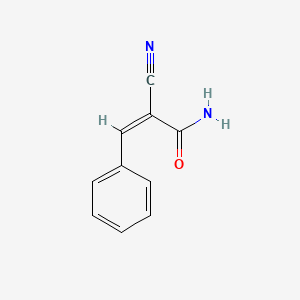

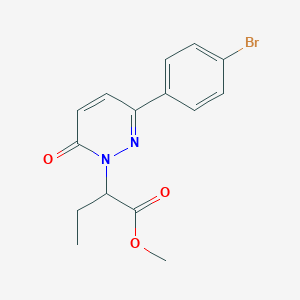


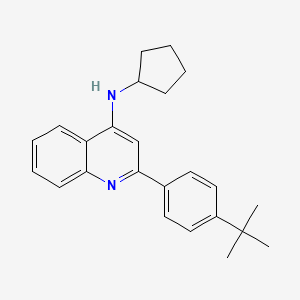

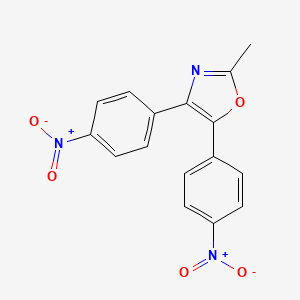
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)

